

DR-4004: A Comparative Analysis for Researchers

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Compound of Interest

Compound Name: DR-4004

Cat. No.: B1670936

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For researchers and professionals in drug development, understanding the nuanced profile of investigational compounds is paramount. This guide provides a comparative analysis of **DR-4004**, a putative 5-hydroxytryptamine 7 (5-HT7) receptor antagonist, against a key alternative, SB-269970. The data presented herein is collated from preclinical studies to facilitate informed decisions in experimental design and replication.

Performance Comparison: DR-4004 vs. SB-269970

DR-4004, while demonstrating high affinity for the 5-HT7 receptor, exhibits a notable lack of selectivity, with significant binding to other receptors, particularly the dopamine D2 and alpha(1)-adrenoceptors. This contrasts with SB-269970, which is recognized for its high selectivity for the 5-HT7 receptor. This difference in receptor affinity profiles has direct implications for their observed in vivo effects.

Receptor Binding Affinity

The following table summarizes the receptor binding affinities of **DR-4004**.

Receptor Subtype	pKi (± S.E.M.)
5-HT7	7.3 ± 0.2[1]
Dopamine D2	High Affinity (Comparable to 5-HT7)[1]
Alpha(1)-adrenoceptor	High Affinity (Comparable to 5-HT7)[1]
Histamine H1	Moderate Affinity[1]
Alpha(2)-adrenoceptor	Moderate Affinity[1]
Dopamine D1	Lower Affinity[1]
Beta-adrenoceptor	Lower Affinity[1]
Muscarinic Receptors	Lower Affinity[1]
5-HT2A/C	Lower Affinity[1]

Table 1: Receptor binding profile of **DR-4004**. A higher pKi value indicates a higher binding affinity.

In Vivo Physiological Effects

In conscious rats, both **DR-4004** and SB-269970 induce hypothermia, a known effect of 5-HT7 receptor antagonism. However, **DR-4004** also causes a dose-dependent hyperglycemia, an effect not observed with SB-269970. This hyperglycemic effect of **DR-4004** is attributed to its off-target activity at the dopamine D2 receptor, as it can be attenuated by the D2 antagonist, raclopride[1].

Compound	Dose (mg/kg, i.p.)	Hypothermia	Hyperglycemia
DR-4004	1, 5, 10	Yes (Dose-dependent) [1]	Yes (Dose-dependent) [1]
SB-269970	Not specified in abstract	Yes[1]	No[1]

Table 2: Comparison of in vivo physiological effects of **DR-4004** and SB-269970 in conscious rats.

Effects on Memory Consolidation

Studies investigating the role of the 5-HT₇ receptor in memory have also compared **DR-4004** and SB-269970. Both compounds have been shown to reverse amnesia induced by scopolamine (a muscarinic antagonist) and dizocilpine (an NMDA receptor antagonist) in an autoshaping Pavlovian/instrumental learning task. This suggests that antagonism of the 5-HT₇ receptor can modulate cognitive processes under conditions of impairment.

Compound	Effect on Scopolamine-induced Amnesia	Effect on Dizocilpine-induced Amnesia
DR-4004	Reversal	Reversal
SB-269970	Reversal	Reversal

Table 3: Comparative effects of **DR-4004** and SB-269970 on induced amnesia in a learning task.

Experimental Protocols

While the full, detailed experimental protocols from the original publications were not accessible for this review, the following methodologies are summarized based on the available information in the published abstracts. Researchers intending to replicate these studies should consult the full-text articles for comprehensive details.

In Vivo Physiological Studies (Hyperglycemia and Hypothermia)

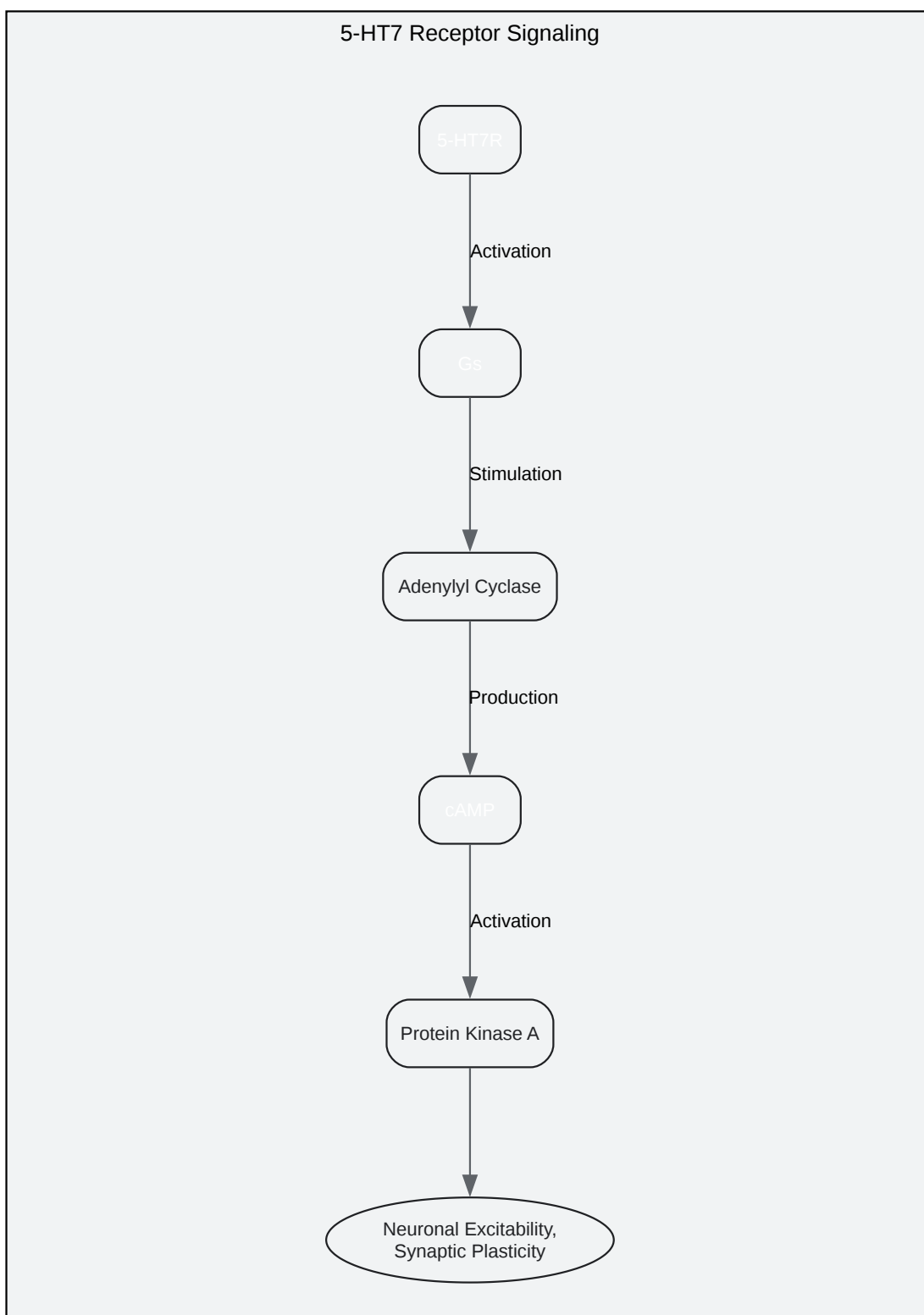
- Animal Model: Conscious male rats.
- Drug Administration: **DR-4004** was administered intraperitoneally (i.p.) at doses of 1, 5, or 10 mg/kg. SB-269970 was also administered, though the specific dose and route were not detailed in the abstract. In some experiments, the dopamine D2 receptor antagonist raclopride was co-administered to investigate the mechanism of **DR-4004**'s effects^[1].
- Physiological Measurements: Body temperature and blood glucose levels were monitored following drug administration.

Autoshaping Pavlovian/Instrumental Learning Task

- **Animal Model:** The specific animal model (e.g., rat strain) was not detailed in the abstract.
- **Behavioral Task:** An autoshaping Pavlovian/instrumental learning task was used to assess memory consolidation.
- **Drug Administration:** **DR-4004** and SB-269970 were administered to investigate their effects on amnesia induced by scopolamine and dizocilpine. The timing and route of administration were not specified in the abstract.

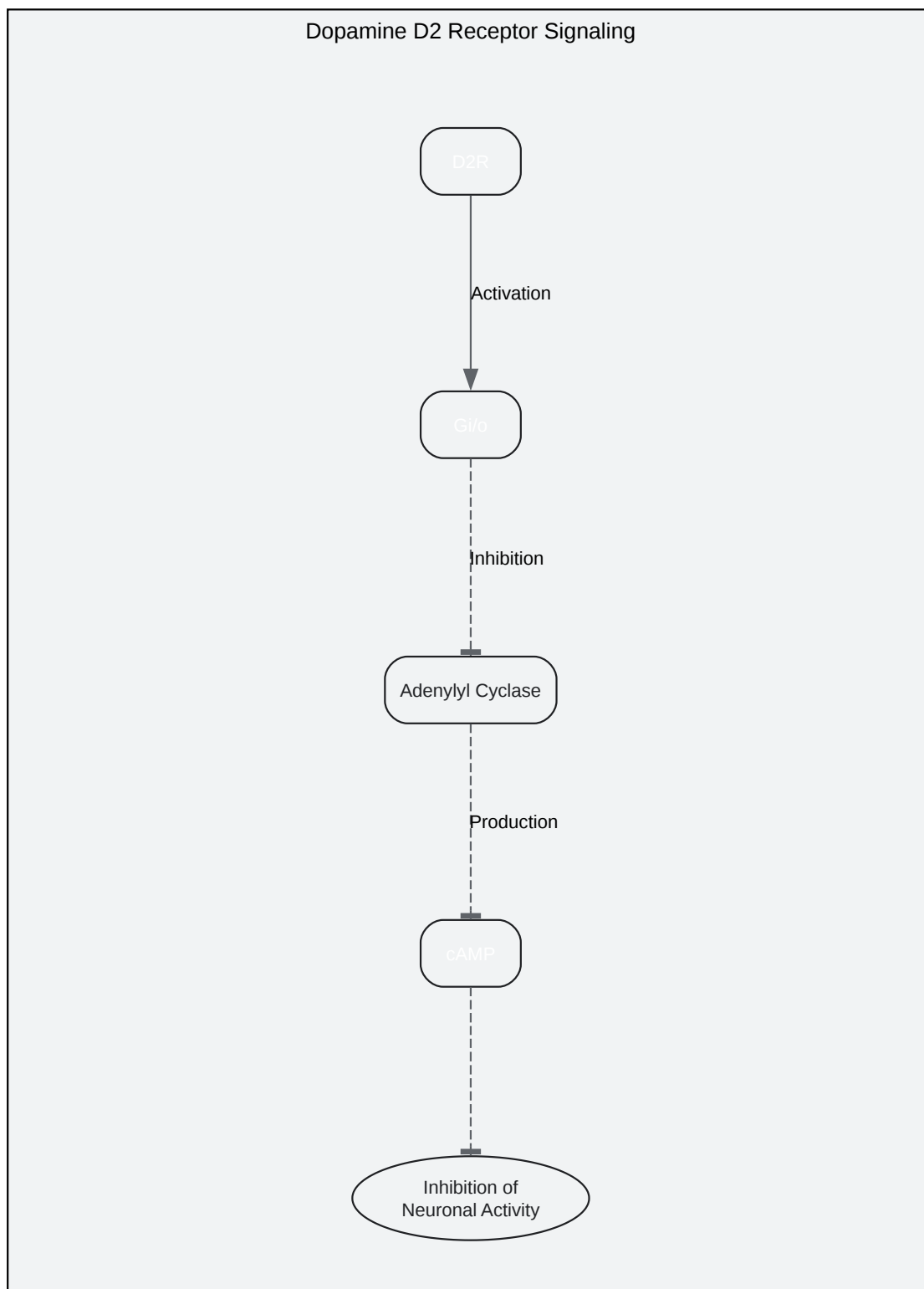
Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.



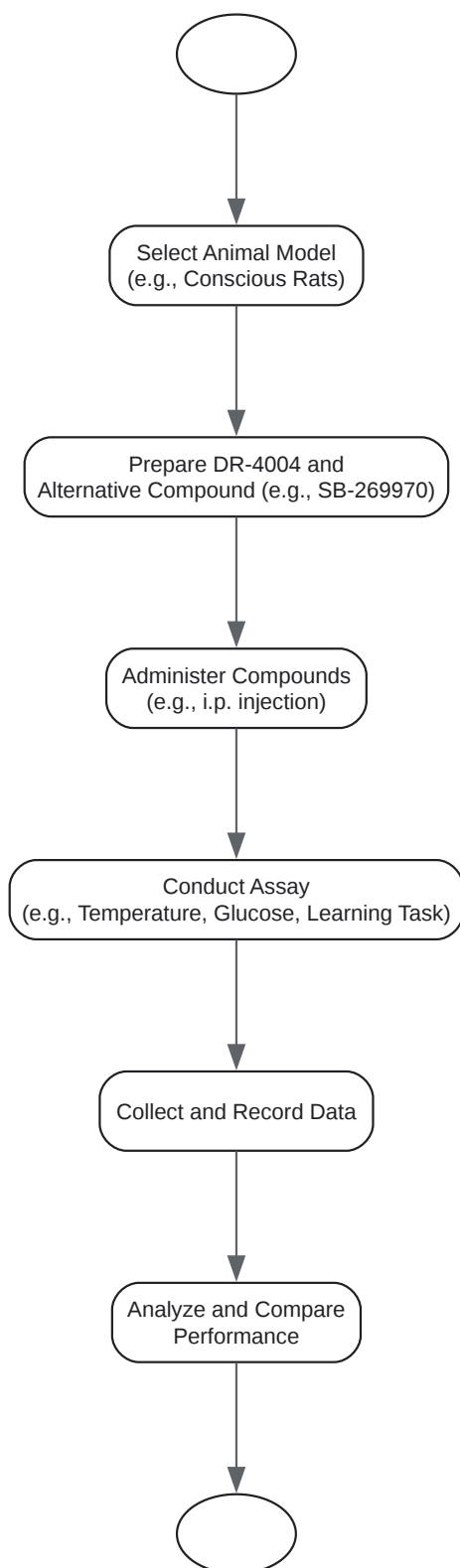
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5-HT7 Receptor Signaling Pathway



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Dopamine D2 Receptor Signaling Pathway



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Generalized In Vivo Experimental Workflow

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References

- 1. researchgate.net [researchgate.net]
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